BenchChemオンラインストアへようこそ!

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Medicinal Chemistry Scaffold Design Kinase Inhibition

This product, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, is a critical research tool distinguished by its unique dual-heterocyclic core. The internal thiazole spacer between the benzothiazole and acetamide bridge directly alters binding kinetics and selectivity compared to common analogs like CAS 942009-14-5. Procure this specific compound to ensure reproducible results in SAR exploration and kinetic profiling, where the ethylsulfonyl group's electron-withdrawing properties are essential for target engagement and residence time studies.

Molecular Formula C20H17N3O3S3
Molecular Weight 443.55
CAS No. 941992-53-6
Cat. No. B2797855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941992-53-6
Molecular FormulaC20H17N3O3S3
Molecular Weight443.55
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H17N3O3S3/c1-2-29(25,26)14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)
InChIKeyLBQJRXSSXSLDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941992-53-6): Chemical Identity and Procurement-Relevant Structural Profile


N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941992-53-6, molecular formula C₂₀H₁₇N₃O₃S₃, molecular weight 443.6 g/mol) is a synthetic small molecule characterized by a dual heterocyclic core—a benzothiazole ring fused at the 4-position of a thiazole—linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl moiety. This architecture distinguishes it from the broader benzothiazole-acetamide class by incorporating an internal thiazole spacer between the benzothiazole and the acetamide linkage. The ethylsulfonyl substituent is a strong electron-withdrawing group that, in related benzothiazole-sulfonamide series, has been implicated in enhanced target residence time through specific hydrogen-bonding interactions with catalytic residues. [1] The compound is offered by multiple specialty chemical suppliers, but publicly available primary pharmacological data remain extremely limited.

Why N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide Cannot Be Replaced by Generic Benzothiazole-Acetamide Analogs


Procurement decisions for benzothiazole-acetamide compounds often treat this class as interchangeable, but structural differences critically affect biological readout. The target compound possesses a 4-(benzo[d]thiazol-2-yl)thiazol-2-amine scaffold, whereas the most readily available analog—N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 942009-14-5)—bears the benzothiazole directly on the acetamide nitrogen, lacking the internal thiazole ring. This internal thiazole insertion alters the conformation around the acetamide bond, modifies the angle between the benzothiazole and phenyl planes, and introduces an additional sulfur atom capable of polar interactions. In sulfonamide-containing benzothiazole inhibitor series, even minor substituent shifts on the aromatic ring have been shown to alter enzyme inhibition kinetics from rapidly reversible to slowly dissociating, with residence time changes exceeding 5-fold. [1] Generic substitution risks selecting a compound with divergent binding kinetics, altered selectivity, or different physicochemical properties—particularly LogP and hydrogen-bonding capacity—that can confound SAR interpretation and lead to irreproducible results.

Quantitative Comparative Evidence for N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: Head-to-Head Data and Class-Level Benchmarks


Structural Differentiation: Dual Heterocyclic Core Versus Direct Benzothiazole-Acetamide Linkage

The target compound features a unique 4-(benzo[d]thiazol-2-yl)thiazol-2-amine core, whereas the closest commercially available comparator, N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 942009-14-5), contains a single benzothiazole directly attached to the acetamide. This structural difference introduces an additional nitrogen and sulfur atom in the heterocyclic system, increasing the molecular weight from 360.5 to 443.6 g/mol (+83.1 g/mol, +23%) and likely altering the hydrogen-bond donor/acceptor count. The inserted thiazole ring creates a biaryl heterocycle system that extends the distance between the benzothiazole and the acetamide carbonyl, potentially repositioning the ethylsulfonylphenyl group relative to target protein binding pockets.

Medicinal Chemistry Scaffold Design Kinase Inhibition

Positional Isomer Differentiation: Para-Ethylsulfonyl Phenylacetamide Versus Meta-Ethylsulfonyl Benzamide

A closely related positional isomer, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, bears the ethylsulfonyl group at the meta-position of a benzamide rather than the para-position of a phenylacetamide. This positional shift alters the vector of the sulfonyl group relative to the heterocyclic core. In the benzothiazole-sulfonamide FAAH inhibitor series, meta- versus para-substitution on the sulfonamide-bearing aryl ring produced differing inhibition kinetics, with the para-substituted compound achieving an IC₅₀ of approximately 2 nM and a slow-off rate characterized by >10-hour residence time. [1] Although no direct comparative data exist for the target compound versus its meta-isomer, the established sensitivity of benzothiazole SAR to substituent position implies that these two isomers cannot be considered interchangeable.

Isomer Purity SAR Consistency Binding Pose

Ethylsulfonyl Group Contribution to Target Binding Kinetics: Class-Level Evidence from FAAH Benzothiazole-Sulfonamide Inhibitors

Although no direct enzyme inhibition data exist for the target compound, the ethylsulfonyl substituent has been characterized in a structurally related benzothiazole-sulfonamide series as a critical determinant of binding kinetics. In the FAAH inhibitor study, a benzothiazole-based analogue bearing a sulfonamide moiety (compound 1) inhibited recombinant human FAAH with an IC₅₀ of approximately 2 nM, exhibiting apparent noncompetitive, slowly reversible kinetics with a residence time exceeding 10 hours. [1] Molecular docking indicated that the sulfonamide group formed hydrogen bonds with catalytic residues, mimicking the transition state. The ethylsulfonyl group in the target compound is structurally analogous to the sulfonamide in compound 1, suggesting potential for similar kinetic behavior if the compound were evaluated against enzymes with compatible binding pockets. By contrast, benzothiazole-acetamide analogs lacking the sulfonyl group would be predicted to exhibit faster dissociation rates.

Enzyme Inhibition Kinetics Residence Time Sulfonamide SAR

Antimicrobial and Cytotoxic Activity Benchmarks for Thiazole-Acetamide Sulfonamide Hybrids

A 2020 study by Hussein et al. evaluated a series of 2-(4-substituted-thiazol-2-ylamino)acetamides and N-(4-substituted-thiazol-2-yl)acetamides incorporating sulfonamide moieties for antimicrobial activity against multidrug-resistant strains and cytotoxic activity against WI-38 normal lung fibroblasts, A549 human lung carcinoma, and MDA-MB-231 human breast carcinoma cell lines. [1] Several compounds exhibited selective cytotoxicity against cancer cell lines, and FACS analysis with molecular docking identified dihydrofolate reductase (DHFR) as a potential target. While the target compound was not directly tested in this study, its scaffold—a thiazol-2-ylacetamide bearing a sulfonamide-like ethylsulfonyl group—is a close structural match to the series. This provides a class-level benchmark for anticipated biological activity. Importantly, the study demonstrated that minor structural modifications within this scaffold class produced substantial differences in both antimicrobial potency and cancer cell selectivity, underscoring that procurement of the exact substitution pattern is essential for reproducible biological outcomes.

Antimicrobial Resistance Cytotoxicity Screening DHFR Inhibition

Best Research and Industrial Application Scenarios for N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide


Structure-Activity Relationship (SAR) Studies on Benzothiazole-Thiazole Dual Heterocyclic Scaffolds

The compound's unique 4-(benzo[d]thiazol-2-yl)thiazol-2-amine core with a para-ethylsulfonyl phenylacetamide side chain provides a distinct topology for SAR exploration. Researchers can systematically compare this scaffold against the simpler N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 942009-14-5) to interrogate the contribution of the internal thiazole ring to target binding and selectivity. The molecular weight difference (443.6 vs 360.5 g/mol) and the altered hydrogen-bonding profile serve as quantifiable differentiation points for assay design. This application is directly supported by the structural evidence in Section 3, Evidence Item 1.

Enzyme Inhibition Kinetic Profiling Guided by Sulfonamide-Benzothiazole Pharmacophore Hypothesis

Based on the class-level evidence that benzothiazole-sulfonamide compounds can achieve sub-nanomolar IC₅₀ values with exceptionally long target residence times (>10 hours) through reversible, slow-dissociation mechanisms, [1] the target compound is suitable for kinetic profiling against enzymes where the ethylsulfonyl group may engage catalytic residues. This scenario builds on Evidence Item 3 in Section 3 and supports procurement for laboratories equipped to perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

Antimicrobial and Anticancer Screening in Thiazole-Sulfonamide Hybrid Programs

The Hussein et al. (2020) study established that N-(4-substituted-thiazol-2-yl)acetamides incorporating sulfonamide moieties exhibit antimicrobial activity against multidrug-resistant strains and selective cytotoxicity toward A549 lung carcinoma and MDA-MB-231 breast carcinoma cell lines, with DHFR implicated as a molecular target. [2] The target compound, bearing both the thiazole-acetamide linker and the ethylsulfonyl pharmacophore, is a logical candidate for inclusion in expanded screening libraries aiming to improve upon the potency and selectivity profiles reported in this study. This application stems from Evidence Item 4 in Section 3.

Isomeric Purity Verification Protocol Development for Procurement Quality Control

Given the existence of the positional isomer N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, procurement of the target compound necessitates rigorous identity confirmation. The para- versus meta-substitution pattern and the phenylacetamide versus benzamide connectivity can be distinguished by ¹H NMR (aromatic proton splitting patterns) and HPLC retention time. This scenario directly addresses the procurement risk identified in Evidence Item 2 and supports the development of in-house QC protocols for compound receipt.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.